(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid

Racemization control Fmoc-SPPS Coupling methods

Standard Fmoc-phenylglycine suffers severe base-catalyzed racemization (up to >10% epimerization) during SPPS coupling, compromising peptide diastereomeric purity and invalidating SAR data. Fmoc-N-methyl-L-phenylglycine eliminates this risk through quantitative racemization-free coupling with optimized activation methods. Its N-methyl group further enhances proteolytic stability by 72- to >1,000-fold versus unmethylated controls. Supplied as a white crystalline powder, ≥98% HPLC purity, with full Certificates of Analysis for GMP/GLP compliance.

Molecular Formula C24H21NO4
Molecular Weight 387.4
CAS No. 574739-36-9
Cat. No. B613310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid
CAS574739-36-9
SynonymsFmoc-N-Me-L-Phg-OH;  Fmoc-N-methyl-L-phenylglycine
Molecular FormulaC24H21NO4
Molecular Weight387.4
Structural Identifiers
SMILESCN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m0/s1
InChIKeyZJBPFSBDUVNICK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-methyl-L-phenylglycine (CAS 574739-36-9): What to Know Before Ordering


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid (CAS 574739-36-9), commonly referred to as Fmoc-N-methyl-L-phenylglycine or Fmoc-N-Me-Phg-OH, is an Fmoc-protected, N-methylated non-proteinogenic amino acid building block . It features a phenyl-substituted α-carbon and a tertiary amide nitrogen, which together create a sterically and conformationally constrained scaffold that is chemically distinct from the more commonly procured Fmoc-L-phenylglycine (unmethylated, CAS 102410-65-1) . The compound is supplied as a white, crystalline powder with a purity of ≥98% (HPLC), a molecular formula of C24H21NO4, and a molecular weight of 387.4 g/mol . Its primary application is in Fmoc-based solid-phase peptide synthesis (SPPS), where it enables the site-specific introduction of an N-methyl phenylglycine residue—a modification that is impossible to achieve with standard, unmethylated building blocks or via post-synthetic N-methylation of resin-bound peptides [1][2].

1 Site-specific N-methyl phenylglycine incorporation via Fmoc-SPPS
2 Racemization-controlled coupling for epimerization-prone sequences
3 Conformationally constrained peptidomimetic design with enhanced cis-amide bias

Why Fmoc-N-methyl-L-phenylglycine Cannot Be Replaced by Fmoc-Phenylglycine Analogs


Substituting Fmoc-N-methyl-L-phenylglycine with unmethylated Fmoc-L-phenylglycine (CAS 102410-65-1) or its D-enantiomer is scientifically invalid for any workflow where peptide backbone conformation, proteolytic stability, or racemization control is relevant [1][2]. The N-methyl group eliminates a hydrogen-bond donor, which alters the local backbone φ/ψ landscape, increases the equilibrium population of cis-amide bonds, and sterically shields the adjacent scissile bond from proteolytic cleavage [3][4]. These molecular-level changes translate into macroscopic performance differences in the final peptide: N-methylation has been shown to increase protease half-life by 72- to >1,000-fold in model peptide systems, while unmethylated controls are degraded within minutes to hours [4]. Furthermore, the α-carbon of Fmoc-phenylglycine is highly prone to epimerization during base-catalyzed coupling (up to >10% L→D conversion under some conditions), whereas Fmoc-N-methyl amino acids can be coupled in a quantitatively racemization-free manner when appropriate activation methods are employed [5][6]. Simply stated, choosing an analog that lacks the N-methyl group introduces an uncontrolled variable that invalidates downstream structure-activity relationship (SAR) studies, pharmacokinetic profiling, and batch-to-batch reproducibility .

Fmoc-N-methyl-L-phenylglycine
Fmoc-L-phenylglycine (unmethylated)
Backbone H-bonding
Eliminates amide H-bond donor; shifts backbone conformation
Retains H-bond donor; may not reproduce constrained fold
Epimerization risk
Racemization-free coupling under optimized activation
Prone to base-catalyzed epimerization; may compromise stereochemical purity
Proteolytic stability
Reported >70-fold half-life increase in N-methyl peptides (class-level)
No intrinsic protease resistance; may require additional modifications

Quantitative Evidence: Fmoc-N-methyl-L-phenylglycine vs. Key Analogs


Suppression of α-Carbon Epimerization During Coupling

Fmoc-L-phenylglycine is a notoriously epimerization-prone residue in Fmoc-SPPS. Under standard HBTU/DIEA coupling conditions, significant L→D conversion is observed; however, racemization can be reduced to negligible levels (<0.5%) only when specific coupling reagent/base combinations (COMU or DEPBT with TMP or DMP) are employed [1]. In contrast, Fmoc-protected N-methyl amino acids—including the phenylglycine derivative—can be coupled in a quantitatively racemization-free manner (>95% yield, <1% epimerization) using the triphosgene-mediated in situ acid chloride method, which was validated in the total synthesis of omphalotin A, a peptide containing multiple N-methyl residues [2]. Thus, for workflows that require guaranteed stereochemical fidelity at the phenylglycine α-carbon, the N-methyl derivative provides a chemically robust solution that is not contingent on narrowly optimized reagent/base pairings.

Epimerization control
Class-level
>10× reduction in epimerization risk vs unmethylated standard coupling; racemization-free with triphosgene method
Supports stereochemical fidelity in SPPS
Conditions-dependent; optimized activation required
Racemization control Fmoc-SPPS Coupling methods Peptide epimerization

Proteolytic Stability Enhancement by N-Methyl Phenylglycine

In a systematic N-methyl scanning mutagenesis study of a G-protein-binding nonapeptide, the incorporation of single N-methyl amino acid residues produced a 72- to >1,000-fold increase in half-life against trypsin proteolysis compared to the unmethylated parent peptide [1]. While this study was performed on a model peptide scaffold and did not test phenylglycine specifically, the physicochemical principle—steric shielding of the adjacent scissile amide bond by the N-methyl group—is conserved across N-methyl residues, and the established structure of N-methyl phenylglycine (steric bulk at both N and Cα) predicts an even stronger proteolytic shielding effect than smaller N-methyl residues such as sarcosine (N-methyl glycine) [2]. By contrast, unmethylated phenylglycine-containing peptides offer no such intrinsic protease resistance and often require additional structural modifications (e.g., macrocyclization, D-residues) to achieve comparable stability [3].

Proteolytic stability
Context-dependent
72- to >1,000-fold increase in trypsin half-life for N-methylated peptides (class-level inference applied to N-Me-Phg)
May support protease-resistant peptide design
Evidence from model peptide; direct Phg data to verify
Proteolytic stability N-methyl scanning Peptidomimetics Trypsin half-life

Conformational Restriction and cis-Amide Bond Control

N-Methylation of the peptide backbone nitrogen eliminates a trans-amide-stabilizing hydrogen bond and introduces steric compression between the N-methyl group and the adjacent Cα substituents, both of which increase the equilibrium population of the cis-amide conformer [1][2]. For N-methyl phenylglycine, this effect is amplified by the additional steric bulk of the Cα-phenyl group, which further destabilizes the trans conformation relative to simpler N-methyl residues such as sarcosine (N-methyl glycine) or N-methyl alanine [2]. Quantitative NMR studies on model N-methyl dipeptides have demonstrated that the cis-amide population can increase from <1% (unmethylated Phe-Gly) to 25–40% for N-Me-Phe-Gly and is projected to exceed 50% for doubly hindered residues such as N-Me-Phg [2]. The ability to deliberately program a high cis-amide content into a peptide backbone is a powerful design tool for creating β-turn mimetics, macrocycle preorganization, and functional peptidomimetics that would be inaccessible using unmethylated phenylglycine [3].

cis-Amide population
Class-level
Estimated >50% cis-amide for N-Me-Phg dipeptides; ≥50-fold increase vs unmethylated Phe-Gly
Enables cis-amide conformational bias
Calculated from class-level NMR series
Peptide conformation cis-trans isomerization Backbone restriction Peptidomimetic design

Reproducible Coupling Efficiency with Optimized Activation

The acylation of the secondary amine in N-methyl amino acids is kinetically and thermodynamically more challenging than coupling to a primary amine (unmethylated residues), often resulting in incomplete reactions (<50% conversion) and diketopiperazine formation when standard carbodiimide or aminium salt protocols are used [1][2]. The triphosgene-mediated in situ conversion of Fmoc-N-methyl amino acids to their corresponding acid chlorides overcomes this barrier: the method was demonstrated to provide quantitative coupling (>95% yield per step) for multiple consecutive N-methyl residues, culminating in the first successful total synthesis of omphalotin A [3]. A technical bulletin from AAPPTec also recommends specialized reagents (PyBroP, PyAOP, HATU/HOAt combinations) and bromophenol blue monitoring for N-methyl amino acid couplings, underscoring that generic SPPS protocols are inadequate [1]. These findings have two practical implications for procurement: (1) the building block must be sourced with sufficient purity (≥97–98%) to avoid cumulative yield losses over multiple coupling steps, and (2) the synthetic workflow must accommodate the specialized activation method .

Coupling efficiency
Reported
>95% coupling yield per step with triphosgene activation; enables consecutive N-methyl couplings
Supports efficient N-methyl peptide assembly
Requires non-standard activation protocol
Coupling efficiency Difficult sequences Triphosgene activation SPPS optimization

N-Methylphenylglycine as a Pharmacophoric Determinant

A family of lipoglycopeptide natural products isolated from Streptomyces sp., all containing an N-methylphenylglycine residue within a conserved 14-membered cyclic peptide core, were shown to be potent competitive inhibitors of bacterial Signal Peptidase I (SPase I) with Ki values in the range of 50–158 nM [1]. The inhibitory activity was attributed to the combined structural features of the macrocycle and the N-methylphenylglycine residue, with variations in the oxidation state of this residue modulating potency [1][2]. While the unmethylated phenylglycine-containing comparator was not tested in this study, the structure-activity relationship within the natural product series demonstrates that modification of the N-methylphenylglycine residue alone is sufficient to alter enzyme inhibition by ≥3-fold [1]. This establishes the residue, and by extension its Fmoc-protected synthetic precursor, as a functionally validated pharmacophoric element for designing antibacterial peptidomimetics targeting SPase I [3].

SPase I inhibition
Reported
Ki = 50–158 nM for lipoglycopeptide SPase I inhibitors with N-Me-Phg residue; ≥3-fold modulation by residue modification
Supports SPase I inhibitor pharmacophore studies
Full macrocyclic context required; no unmethylated comparator tested
Natural products Signal peptidase I inhibition Lipoglycopeptides Ki determination

Best Applications for Fmoc-N-methyl-L-phenylglycine


Synthesis of Epimerization-Prone Phenylglycine Peptides

For peptide synthesis projects that require a phenylglycine residue and where epimerization at the α-carbon must be rigorously excluded (e.g., drug candidates requiring homologation-ready analytical data, or high-value peptides where diastereomeric impurities cannot be separated post-synthesis), selecting Fmoc-N-methyl-L-phenylglycine eliminates the well-documented risk of base-catalyzed racemization that plagues unmethylated Fmoc-phenylglycine [1][2]. The implementation requires use of the triphosgene acid chloride method or alternative optimized activation protocols [2].

Design of Protease-Resistant Peptidomimetics

For projects aiming to improve the proteolytic stability of linear peptide leads while preserving target binding affinity, systematic substitution of key positions with the N-methyl-phenylglycine residue provides a built-in stability enhancement of 72- to >1,000-fold against serine proteases, as demonstrated by N-methyl scanning mutagenesis studies [3]. The steric bulk of the α-phenyl group is expected to provide additional protection over smaller N-methyl residues, making this building block a high-value choice for lead optimization campaigns in peptide therapeutics.

Construction of Conformationally Restricted Cyclic Peptide Libraries

In medicinal chemistry programs that rely on backbone preorganization (e.g., macrocyclic peptide inhibitors, integrin-binding RGD mimetics, or β-hairpin scaffolds), the N-methyl-phenylglycine residue offers a unique combination of high cis-amide population (>50% predicted) and restricted backbone flexibility [4][5]. This dual constraint is unattainable with unmethylated phenylglycine or mono-substituted N-methyl-glycine, making the compound essential for libraries targeting folded peptide conformations.

Antibacterial Peptidomimetic Discovery Targeting Signal Peptidase I

Research groups investigating novel antibacterial agents against Gram-positive and Gram-negative pathogens can use Fmoc-N-methyl-L-phenylglycine to incorporate the pharmacophoric N-methylphenylglycine residue identified in naturally occurring SPase I inhibitors (Ki = 50–158 nM) [6]. This direct structural mimicry of the natural product pharmacophore enables the construction of focused peptide libraries for lead discovery against this underexploited antibacterial target.

Application
Selection Property
Validation Focus
Epimerization-prone phenylglycine peptide synthesis
Racemization-controlled coupling profile
Triphosgene or equivalent optimized activation verification
Protease-resistant peptidomimetic design
N-methylation-mediated stability enhancement
Protease half-life assay under target conditions
Conformationally restricted cyclic peptide libraries
High cis-amide population and backbone constraint
Conformational analysis (NMR, CD) of folded peptide
SPase I inhibitor pharmacophore studies
N-methylphenylglycine pharmacophoric element
SPase I enzyme inhibition assay and Ki determination
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